molecular formula C13H17BrO B14208801 Benzaldehyde, 4-bromo-2,5-dipropyl- CAS No. 782236-42-4

Benzaldehyde, 4-bromo-2,5-dipropyl-

Cat. No.: B14208801
CAS No.: 782236-42-4
M. Wt: 269.18 g/mol
InChI Key: MLGJKXOPEWHAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 4-bromo-2,5-dipropyl- (IUPAC name: 4-bromo-2,5-dipropylbenzaldehyde) is a substituted benzaldehyde derivative with a bromine atom at the para position (C4) and propyl groups at the ortho (C2) and meta (C5) positions on the aromatic ring. Its molecular formula is C₁₃H₁₇BrO, with a molecular weight of 285.18 g/mol. Its properties can be inferred through comparisons with structurally related brominated benzaldehyde derivatives and substituted aromatic compounds .

Properties

CAS No.

782236-42-4

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

4-bromo-2,5-dipropylbenzaldehyde

InChI

InChI=1S/C13H17BrO/c1-3-5-10-8-13(14)11(6-4-2)7-12(10)9-15/h7-9H,3-6H2,1-2H3

InChI Key

MLGJKXOPEWHAML-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1Br)CCC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-bromo-2,5-dipropyl- can be achieved through several synthetic routes. One common method involves the bromination of 2,5-dipropylbenzaldehyde using bromine in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the 4-position.

Another approach involves the use of Grignard reagents. In this method, 2,5-dipropylbenzaldehyde is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. The resulting Grignard reagent is then treated with bromine to introduce the bromine atom at the 4-position.

Industrial Production Methods

Industrial production of Benzaldehyde, 4-bromo-2,5-dipropyl- often involves large-scale bromination reactions. The process typically includes the use of bromine or bromine-containing compounds as the brominating agent, along with appropriate catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-bromo-2,5-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: 4-bromo-2,5-dipropylbenzoic acid.

    Reduction: 4-bromo-2,5-dipropylbenzyl alcohol.

    Substitution: 4-substituted-2,5-dipropylbenzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 4-bromo-2,5-dipropyl- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-bromo-2,5-dipropyl- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases or other adducts. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromo-benzaldehyde (C₇H₅BrO)

  • Molecular Weight : 185.02 g/mol .
  • Substituents : A single bromine atom at the para position.
  • Key Properties :
    • Melting point: ~50–52°C (experimental data from NIST) .
    • Reactivity: The aldehyde group is highly reactive in nucleophilic additions (e.g., Grignard reactions), while the bromine enables electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications : Intermediate in synthesizing pharmaceuticals, agrochemicals, and liquid crystals.

Contrast with Target Compound : The absence of propyl groups in 4-bromo-benzaldehyde results in lower hydrophobicity and molecular weight compared to 4-bromo-2,5-dipropylbenzaldehyde. The propyl groups in the latter may enhance lipid solubility, affecting bioavailability in drug design .

4-(Bromomethyl)benzaldehyde (C₈H₇BrO)

  • Molecular Weight : 199.05 g/mol .
  • Substituents : Bromomethyl (-CH₂Br) at the para position.
  • Key Properties: Hazard Profile: Limited toxicological data; requires stringent handling (e.g., eye/skin flushing upon exposure) . Reactivity: The bromomethyl group is susceptible to nucleophilic substitution (e.g., SN2 reactions), enabling alkylation or polymer synthesis.

Contrast with Target Compound : The bromomethyl group offers distinct reactivity compared to the bromo-dipropyl system. The propyl groups in 4-bromo-2,5-dipropylbenzaldehyde may sterically hinder reactions at the aldehyde or bromine sites, altering synthetic pathways .

Brominated Phenethylamines (e.g., 2C-B, DOB)

  • Examples: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): C₁₁H₁₆BrNO₂ . DOB (4-Bromo-2,5-dimethoxyamphetamine): C₁₁H₁₆BrNO₂ .
  • Key Properties: Psychoactive Effects: Act as serotonin receptor agonists, used illicitly for hallucinogenic properties . Structural Features: Methoxy and bromine substituents enhance receptor binding affinity.

Contrast with Target Compound : Unlike these amphetamines, 4-bromo-2,5-dipropylbenzaldehyde lacks an amine group and methoxy substituents. Its aldehyde functionality may limit central nervous system penetration but could serve as a precursor in drug synthesis .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
4-Bromo-2,5-dipropylbenzaldehyde C₁₃H₁₇BrO 285.18 -Br, -CHO, -C₃H₇ (×2) Aldehyde oxidation, bromine coupling Synthetic intermediate (hypothesized)
4-Bromo-benzaldehyde C₇H₅BrO 185.02 -Br, -CHO Nucleophilic addition, cross-coupling Pharmaceuticals, agrochemicals
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 -CH₂Br, -CHO SN2 reactions, polymerization Polymer precursors
2C-B C₁₁H₁₆BrNO₂ 274.16 -Br, -OCH₃ (×2), -NH₂ Serotonin receptor interaction Psychoactive drug

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.